molecular formula C7H14O3 B13612338 [3-(Methoxymethyl)oxolan-3-yl]methanol

[3-(Methoxymethyl)oxolan-3-yl]methanol

Cat. No.: B13612338
M. Wt: 146.18 g/mol
InChI Key: QYDPPBNXQSXAEF-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)oxolan-3-yl]methanol: is an organic compound with the molecular formula C7H14O3 It is a derivative of oxolane, featuring a methoxymethyl group and a hydroxymethyl group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Methoxymethyl)oxolan-3-yl]methanol typically involves the reaction of oxolane derivatives with methoxymethylating agents. One common method is the reaction of oxolane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Methoxymethyl)oxolan-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for these transformations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry: [3-(Methoxymethyl)oxolan-3-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine: The compound and its derivatives are investigated for potential therapeutic applications. They may serve as precursors for the development of new drugs or as active pharmaceutical ingredients in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)oxolan-3-yl]methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    [3-(Hydroxymethyl)oxolan-3-yl]methanol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    [3-(Ethoxymethyl)oxolan-3-yl]methanol: Similar structure but with an ethoxymethyl group instead of a methoxymethyl group.

    [3-(Methoxymethyl)tetrahydrofuran-3-yl]methanol: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness: [3-(Methoxymethyl)oxolan-3-yl]methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups on the oxolane ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various applications.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

[3-(methoxymethyl)oxolan-3-yl]methanol

InChI

InChI=1S/C7H14O3/c1-9-5-7(4-8)2-3-10-6-7/h8H,2-6H2,1H3

InChI Key

QYDPPBNXQSXAEF-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCOC1)CO

Origin of Product

United States

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